5-Bromofuran-3-carbonitrile
Description
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Properties
IUPAC Name |
5-bromofuran-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrNO/c6-5-1-4(2-7)3-8-5/h1,3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZRESZQRWJKKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Context and Evolution of Furan Chemistry
The journey of furan (B31954) chemistry began in 1780 with the discovery of 2-furoic acid by Carl Wilhelm Scheele. wikipedia.orgatamanchemicals.combritannica.com This was followed by the characterization of furfural (B47365) in 1831 by Johann Wolfgang Döbereiner, a derivative produced from bran. wikipedia.orgatamanchemicals.com The parent compound, furan, was first synthesized by Heinrich Limpricht in 1870. wikipedia.orgatamanchemicals.com The name "furan" itself is derived from the Latin word "furfur," meaning bran, a nod to its early origins. wikipedia.orgatamanchemicals.com
Initially, the study of furans was closely tied to the chemistry of natural products, particularly sugars, from which furfural could be readily obtained. britannica.com The Paal-Knorr synthesis, involving the dehydration of 1,4-dicarbonyl compounds, and the Feist-Benary synthesis, which utilizes the reaction of α-halogenated ketones with β-dicarbonyl compounds, became classical methods for constructing the furan ring. wikipedia.org Over the decades, the understanding of furan's aromatic character, albeit modest compared to benzene (B151609), has driven the development of a vast array of synthetic methodologies. wikipedia.org
Significance of Halogenated Furans As Synthetic Intermediates
The introduction of halogen atoms onto the furan (B31954) ring dramatically alters its chemical reactivity, making halogenated furans highly valuable building blocks in organic synthesis. numberanalytics.comnumberanalytics.com Halogenation is a fundamental process that can modify the physical, chemical, and biological properties of organic molecules. numberanalytics.com The presence of a halogen, such as bromine, provides a reactive handle for a variety of chemical transformations.
Halogenated furans are particularly useful in cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, which are powerful methods for forming carbon-carbon bonds. This allows for the introduction of diverse substituents onto the furan core, leading to the construction of complex molecular architectures. Furthermore, the halogen can be displaced by nucleophiles or be involved in metal-halogen exchange reactions to generate organometallic furan species, further expanding their synthetic utility. researchgate.net The strategic placement of a halogen atom can also influence the regioselectivity of subsequent reactions, guiding the formation of specific isomers. Furan itself reacts vigorously with halogens like bromine and chlorine at room temperature, often leading to polyhalogenated products. pharmaguideline.comquimicaorganica.org Therefore, milder conditions are necessary to achieve monohalogenation. pharmaguideline.com For instance, bromination of furan with N-bromosuccinimide (NBS) in a suitable solvent can selectively introduce a bromine atom. quimicaorganica.org
Research Significance of 5 Bromofuran 3 Carbonitrile
Catalytic and Photochemical Synthetic Routes
Transition Metal-Catalyzed Syntheses
Transition metal catalysis offers powerful and versatile tools for the construction of the furan ring and the introduction of bromo and cyano functionalities. Palladium and copper catalysts, in particular, have been extensively explored for the synthesis of furan derivatives.
One plausible and efficient strategy for the synthesis of this compound involves a multi-step sequence starting with the formation of a furan-3-carbonitrile scaffold, followed by selective bromination. For instance, a copper-catalyzed approach has been reported for the synthesis of 3-cyanofurans from O-acetyl oximes and β-ketonitriles. nih.gov This method provides a direct route to the furan-3-carbonitrile core. Subsequent bromination at the 5-position could then be achieved using a suitable brominating agent.
Alternatively, palladium-catalyzed cross-coupling reactions represent a robust method for constructing the furan ring with pre-installed functionalities. A unified approach using sequential phosphine-palladium catalysis, involving a Michael addition followed by a Heck reaction between functionalized (Z)-β-halo allylic alcohols and activated alkynes, has been demonstrated for the synthesis of various polyalkyl furans. nih.gov This methodology could potentially be adapted for the synthesis of this compound by selecting appropriately substituted starting materials.
Rhodium catalysis has also emerged as a valuable tool in furan synthesis. An efficient protocol for the synthesis of trisubstituted furans has been developed through a rhodium(III)-catalyzed vinylic C-H bond activation of α,β-unsaturated ketones with acrylates. nih.govnih.gov While not directly yielding the target molecule, this method highlights the potential of C-H activation strategies in the functionalization of furan precursors.
Table 1: Examples of Transition Metal-Catalyzed Synthesis of Furan Derivatives
| Catalyst/Reagent | Starting Materials | Product Type | Reference |
| Copper(I) cyanide | O-acetyl oximes, β-ketoesters/nitriles | 3-Cyanofurans | nih.gov |
| Palladium(II) acetate | (Z)-β-halo allylic alcohols, activated alkynes | Polyalkyl furans | nih.gov |
| [RhCp*Cl2]2 | α,β-unsaturated ketones, acrylates | Trisubstituted furans | nih.govnih.gov |
Visible-Light-Induced Transformations
In recent years, photochemistry has been recognized as a powerful and sustainable tool for organic synthesis. Visible-light-induced transformations offer mild reaction conditions and unique reactivity patterns compared to traditional thermal methods.
The synthesis of this compound could potentially be achieved through photochemical means. For example, the irradiation of brominated furan derivatives in the presence of a suitable cyanide source could lead to the desired product. Photochemical methods have been successfully employed for the synthesis of aryl-substituted furyl derivatives. researchgate.net For instance, the irradiation of 3- and 5-bromofuran-2-carbaldehyde in aromatic solutions has been shown to yield 3- and 5-aryl-2-furyl derivatives in good yields. researchgate.net This suggests that the C-Br bond in bromofurans is susceptible to photochemical activation, which could be harnessed for subsequent functionalization with a cyano group.
While direct visible-light-induced cyanation of a bromofuran has not been explicitly reported for this specific isomer, the general principles of photoredox catalysis could be applied. A suitable photocatalyst, upon excitation with visible light, could facilitate the single-electron transfer (SET) process between a bromofuran and a cyanide source, leading to the formation of the desired carbon-carbon bond.
Green Chemistry Approaches and Sustainable Synthesis Considerations
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound and its isomers can be approached with these considerations in mind.
A key aspect of green chemistry is the use of renewable feedstocks. Furan derivatives themselves can be derived from biomass, with furfural (B47365) being a prominent platform chemical. rsc.org Developing synthetic pathways that start from bio-based materials is a significant step towards sustainability.
In the context of catalysis, the use of earth-abundant and non-toxic metals is preferred. While palladium and rhodium are highly effective, research into catalysis with more sustainable metals like copper and iron is a growing area. The copper-catalyzed synthesis of 3-cyanofurans is a good example of this trend. nih.gov Furthermore, the development of heterogeneous catalysts that can be easily recovered and reused is a crucial aspect of green process design.
The choice of solvents is another critical factor. Many traditional organic syntheses rely on volatile and often toxic solvents. The exploration of greener alternatives such as water, supercritical fluids, or bio-based solvents is essential. For furan synthesis, the use of greener reaction media is an active area of research. rsc.org
Table 2: Green Chemistry Considerations in Furan Synthesis
| Green Chemistry Principle | Application in Furan Synthesis |
| Use of Renewable Feedstocks | Synthesis from biomass-derived furfural. rsc.org |
| Safer Solvents and Auxiliaries | Exploration of water or bio-based solvents. rsc.org |
| Catalysis | Use of earth-abundant metals like copper; development of recyclable heterogeneous catalysts. nih.gov |
| Atom Economy | Designing addition and cyclization reactions to maximize incorporation of starting materials into the product. |
Reactivity at the Bromine Substituent (C-Br Bond Activation)
The carbon-bromine bond in this compound is a prime site for various synthetic transformations, most notably through activation by transition metals or via metal-halogen exchange.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi)
Cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. In the context of this compound, these reactions typically involve the palladium-catalyzed coupling of the aryl bromide with a suitable organometallic reagent.
Suzuki-Miyaura Coupling: This reaction pairs the bromofuran with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgfishersci.co.uk The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.orgyoutube.com The choice of catalyst, ligands, and base can significantly influence the reaction's efficiency. fishersci.co.ukrsc.org
Sonogashira Coupling: This coupling reaction enables the formation of a C(sp²)-C(sp) bond by reacting this compound with a terminal alkyne. libretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation with a palladium(II) intermediate. wikipedia.org Copper-free Sonogashira variants have also been developed. organic-chemistry.org
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for the bromofuran. wikipedia.orgorganic-chemistry.org This reaction is also catalyzed by palladium or nickel complexes. wikipedia.org A key advantage of the Negishi reaction is the high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The reaction proceeds through a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org
Table 1: Comparison of Cross-Coupling Reactions
| Reaction | Organometallic Reagent | Catalyst System | Key Advantages |
|---|---|---|---|
| Suzuki-Miyaura | Boronic acids/esters | Pd catalyst, Base | Mild conditions, commercially available reagents, low toxicity. fishersci.co.uk |
| Sonogashira | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst, Base | Forms C(sp²)-C(sp) bonds, mild conditions. libretexts.orgwikipedia.org |
| Negishi | Organozinc reagents | Pd or Ni catalyst | High functional group tolerance, couples various carbon hybridizations. wikipedia.org |
Directed ortho-Metalation and Lithiation Reactions
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.orgorganic-chemistry.org For this compound, the nitrile group can potentially act as a directing group, although its efficacy can be influenced by other substituents and reaction conditions. Lithiation can also be achieved through halogen-metal exchange, where an organolithium reagent, such as n-butyllithium, reacts with the C-Br bond to generate a lithiated furan species. This highly reactive intermediate can then be quenched with various electrophiles to introduce new functional groups at the 5-position.
Halogen Exchange Reactions
The bromine atom of this compound can be replaced with other halogens, such as iodine or chlorine, through halogen exchange reactions. These transformations can be useful for modulating the reactivity of the halide for subsequent cross-coupling reactions, as the reactivity order for oxidative addition is generally I > Br > Cl. fishersci.co.uk Halogen exchange can be promoted by various reagents, including the use of boron trihalides which can facilitate C-F bond activation and halogen exchange under specific conditions. nsf.gov
Reactivity of the Carbonitrile Group (-C≡N)
The carbonitrile (nitrile) group is a versatile functional group that can undergo a variety of transformations, primarily involving nucleophilic attack at the electrophilic carbon atom. ucalgary.ca
Nucleophilic Additions to the Nitrile
The triple bond of the nitrile group is susceptible to attack by nucleophiles. ucalgary.ca Strong nucleophiles, such as Grignard reagents (RMgX) or organolithium compounds (RLi), can add directly to the nitrile carbon to form an intermediate imine anion. This intermediate can then be hydrolyzed to a ketone. Weaker nucleophiles generally require acid catalysis to activate the nitrile group by protonation of the nitrogen atom, which increases the electrophilicity of the carbon. ucalgary.ca For example, the addition of water in the presence of an acid or base leads to hydrolysis.
Hydrolysis and Alcoholysis to Carboxylic Acid Derivatives
The nitrile group of this compound can be hydrolyzed to the corresponding carboxylic acid, 5-bromofuran-3-carboxylic acid, under acidic or basic conditions. nih.gov This reaction proceeds through the initial formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid. The relative reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acyl phosphates > thioesters > carboxylic acids/esters > amides > carboxylates. libretexts.org Similarly, alcoholysis of the nitrile in the presence of an acid catalyst can yield the corresponding ester.
Reduction Reactions to Amines
The reduction of the nitrile group in this compound to a primary amine, yielding (5-bromofuran-3-yl)methanamine, is a key transformation for introducing a reactive aminomethyl functional group. While specific literature on the reduction of this particular compound is not abundant, the conversion of nitriles to primary amines is a well-established process in organic synthesis. Various reducing agents can accomplish this transformation, often requiring careful selection to avoid the reduction of other functional groups or the furan ring itself.
Commonly employed methods for the reduction of nitriles to amines involve catalytic hydrogenation or the use of chemical hydrides. Catalytic hydrogenation using reagents like Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) under a hydrogen atmosphere is a powerful method. However, the conditions must be controlled to prevent over-reduction or hydrodebromination (removal of the bromine atom).
Alternatively, metal hydride reagents are frequently used. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to amines, but its high reactivity may also affect the bromo substituent. A milder and often more selective reagent is sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst like cobalt(II) chloride (CoCl₂). Another approach involves the use of ammonia (B1221849) borane (B79455) (AB), which has been shown to be effective for the deoxygenative reduction of amides to amines and could potentially be adapted for nitrile reduction under specific catalytic conditions. liv.ac.uk
The choice of solvent and reaction temperature is crucial for achieving high yields and selectivity. The table below summarizes potential reagent systems for this reduction.
Table 1: Potential Reagent Systems for the Reduction of this compound
| Reagent System | Potential Advantages | Potential Challenges |
| H₂ / Raney Ni | Effective for nitrile reduction. | Risk of hydrodebromination. |
| H₂ / Pd/C | Widely used catalyst. | Potential for ring reduction or debromination. |
| LiAlH₄ | Powerful reducing agent. | Low selectivity, may reduce the bromo group. |
| NaBH₄ / CoCl₂ | Milder, more selective conditions. | Optimization of catalyst and conditions may be needed. |
| Ammonia Borane (AB) | Stable, metal-free option. liv.ac.uk | Requires specific catalytic activation. liv.ac.uk |
Reactivity of the Furan Ring System
The furan ring in this compound is an electron-rich aromatic system, which predisposes it to certain types of reactions. However, its reactivity is significantly modulated by the two substituents: the electron-withdrawing cyano (-CN) group and the halogen (-Br) atom.
Electrophilic Aromatic Substitution (EAS) Pathways
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. openstax.org For an electrophile to react with an aromatic ring, the ring must be sufficiently nucleophilic. openstax.org While furan itself is more reactive than benzene (B151609) towards electrophiles, the substituents on this compound have a profound impact on its reactivity and the orientation of substitution.
The two key steps in an EAS reaction are the initial attack by the electrophile to form a resonance-stabilized carbocation (known as a Wheland intermediate or sigma complex) and the subsequent loss of a proton to restore aromaticity. lumenlearning.comlibretexts.org The presence of a catalyst, typically a Lewis acid, is often necessary to generate a sufficiently strong electrophile. openstax.orglumenlearning.commasterorganicchemistry.comfiveable.me
The directing effects of the existing substituents are summarized below:
Bromo Group (-Br): This group is deactivating due to its inductive electron withdrawal but is an ortho, para-director because its lone pairs can stabilize the carbocation intermediate through resonance. In this compound, this would direct incoming electrophiles to positions C2 and C4.
Cyano Group (-CN): This group is strongly deactivating due to both induction and resonance effects. It acts as a meta-director. In this molecule, it would direct an incoming electrophile to the C4 position.
Table 2: Predicted Regioselectivity in EAS Reactions of this compound
| Position | Influence of -Br (at C5) | Influence of -CN (at C3) | Combined Effect |
| C2 | ortho (activating) | ortho (deactivating) | Possible, but deactivated |
| C4 | para (activating) | meta (least deactivated) | Most probable site |
Cycloaddition Reactions (e.g., Diels-Alder)
The furan ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, to form bicyclic adducts. nih.govquizlet.com The efficiency and selectivity of these reactions are highly dependent on the electronic nature of both the furan (diene) and the dienophile. rsc.org Generally, electron-donating groups on the furan ring enhance its reactivity, while electron-withdrawing groups decrease it. rsc.org
In this compound, both the bromo and the cyano groups are electron-withdrawing, which significantly reduces the nucleophilicity and reactivity of the furan ring as a diene. Consequently, it would be expected to be a poor diene in Diels-Alder reactions with typical dienophiles like maleic anhydride. rsc.org To facilitate such a cycloaddition, highly reactive dienophiles or high-pressure conditions might be necessary.
The stereoselectivity of Diels-Alder reactions involving furans can yield both endo and exo products. nih.gov While the endo product is often kinetically favored under standard conditions, the retro-Diels-Alder reaction is common for furan adducts, and the more thermodynamically stable exo product can predominate, especially at higher temperatures. nih.govnih.gov For this compound, the unfavorable thermodynamics would likely make the isolation of stable Diels-Alder adducts challenging. nih.gov
Radical Reactions and Photoreactivity
Halogenated furans are known to undergo photochemical reactions, particularly photosubstitution of the halogen atom. researchgate.net Irradiation of bromo- and iodo-furan derivatives in the presence of an aromatic solvent like benzene can lead to the formation of aryl-substituted furans. researchgate.net This suggests that this compound, upon irradiation, could potentially undergo a radical-mediated substitution of the bromine atom at the C5 position.
For instance, the photolysis of 5-bromofuran-2-carbaldehyde in benzene has been shown to yield 5-phenylfuran-2-carbaldehyde. researchgate.net A similar pathway could be envisioned for this compound, leading to the formation of 5-aryl-furan-3-carbonitriles. The mechanism is thought to involve the homolytic cleavage of the carbon-bromine bond upon photoexcitation, generating a furyl radical, which then reacts with the solvent.
Another relevant transformation is the "halogen dance" reaction, which involves the base- or radical-initiated intramolecular migration of a halogen atom around the heterocyclic ring. researchgate.net While typically promoted by strong bases like lithium diisopropylamide (LDA), this type of isomerization highlights the potential for rearrangement reactions involving the bromo substituent under specific radical or anionic conditions. researchgate.net
Advanced Mechanistic Investigations
Reaction Pathway Elucidation
The elucidation of reaction pathways for a substituted heterocycle like this compound involves a combination of experimental and computational methods.
Experimental Approaches:
Product Analysis: Isolation and characterization of reaction products and intermediates using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography provide direct evidence for the reaction outcome.
Kinetic Studies: Monitoring reaction rates under different conditions (e.g., varying reactant concentrations, temperature) can help determine the rate-determining step and provide insights into the transition state, as has been done for furan Diels-Alder reactions. nih.gov
Isotope Labeling: Using isotopically labeled starting materials can trace the path of specific atoms throughout the reaction, confirming proposed mechanistic steps.
Computational Modeling:
Density Functional Theory (DFT): This is a powerful tool for mapping potential energy surfaces of a reaction. It can be used to calculate the energies of reactants, transition states, intermediates, and products, thereby predicting the most likely reaction pathway. rsc.org
Activation Strain Model: This model, often used in conjunction with DFT, can deconstruct the activation energy into contributions from the structural distortion of the reactants and the interaction between them. This has been successfully applied to understand the reactivity and selectivity in Diels-Alder reactions of substituted furans. rsc.org
For the photoreactivity of this compound, mechanistic studies would focus on identifying the nature of the excited state (e.g., singlet or triplet) and the key intermediates, such as radicals or exciplexes, through techniques like transient absorption spectroscopy and quantum yield measurements. researchgate.net
Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-Bromofuran-3-carbonitrile, ¹H and ¹³C NMR provide critical data on the hydrogen and carbon environments, respectively.
The ¹H NMR spectrum of this compound provides information about the number, environment, and connectivity of protons. Experimental data recorded in deuterated chloroform (B151607) (CDCl₃) at 300 MHz shows two distinct signals corresponding to the two protons on the furan (B31954) ring. scribd.com The proton at position 2 (H-2) appears as a singlet at approximately 8.0 ppm, and the proton at position 4 (H-4) is observed as a singlet around 6.8 ppm. The downfield shift of H-2 is influenced by the adjacent oxygen atom and the electron-withdrawing nitrile group, while H-4 is primarily influenced by the adjacent bromine atom.
Interactive Data Table: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.0 | Singlet | H-2 |
| ~6.8 | Singlet | H-4 |
| Solvent: CDCl₃, Frequency: 300 MHz. Data sourced from experimental spectra. scribd.com |
Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (δ) ppm Range | Notes |
| C2 | 140-155 | CH carbon adjacent to oxygen and C-CN |
| C3 | 100-115 | Quaternary carbon attached to CN group |
| C4 | 115-125 | CH carbon adjacent to C-Br |
| C5 | 120-130 | Quaternary carbon attached to Bromine |
| CN | 110-120 | Nitrile carbon |
| These are predicted ranges based on general principles of ¹³C NMR spectroscopy. |
Vibrational Spectroscopy (FTIR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
Although a specific experimental spectrum for this compound is not available in the cited sources, the key functional groups would produce characteristic bands. The most prominent feature in the FTIR spectrum would be a sharp, strong absorption band corresponding to the nitrile (C≡N) stretching vibration, typically observed in the 2220-2260 cm⁻¹ region. The furan ring itself would exhibit several characteristic bands, including C-O-C stretching vibrations (around 1000-1300 cm⁻¹) and C=C stretching vibrations (around 1400-1600 cm⁻¹). The C-Br stretch would appear at lower frequencies, typically in the 500-600 cm⁻¹ range.
Interactive Data Table: Expected Vibrational Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Type of Vibration |
| C≡N (Nitrile) | 2220 - 2260 | Stretch |
| C=C (Furan ring) | 1400 - 1600 | Stretch |
| C-O (Furan ring) | 1000 - 1300 | Stretch |
| C-H (Furan ring) | 3000 - 3150 | Stretch |
| C-Br | 500 - 600 | Stretch |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.
For this compound (C₅H₂BrNO), the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion peak would appear as a characteristic pair of signals (M and M+2) of almost equal intensity.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of a molecule. The calculated exact mass of this compound can be compared with the experimentally determined value to confirm its molecular formula. While experimental HRMS data for this compound is not detailed in the provided search results, its theoretical monoisotopic mass can be calculated.
Interactive Data Table: Calculated Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₅H₂BrNO |
| Average Molecular Weight | 171.98 g/mol |
| Monoisotopic Mass (for ⁷⁹Br) | 170.93198 g/mol |
| Monoisotopic Mass (for ⁸¹Br) | 172.92993 g/mol |
Fragmentation Pattern Analysis
The analysis of a molecule's fragmentation pattern in mass spectrometry offers a powerful tool for its structural identification. When a molecule is ionized in a mass spectrometer, it often breaks apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure.
For this compound, specific fragmentation data from mass spectrometry is not publicly available in the reviewed scientific literature. However, a theoretical analysis of its structure suggests potential fragmentation pathways. The presence of a bromine atom, a furan ring, and a nitrile group would likely lead to characteristic cleavages. For instance, the loss of the bromine atom or the nitrile group would result in significant and identifiable fragment ions. The stability of the furan ring would also influence the fragmentation cascade.
To provide a comprehensive understanding, a detailed experimental study on the mass spectrum of this compound is required. This would involve determining the mass-to-charge ratio (m/z) of the parent ion and all major fragment ions, which would then be assigned to specific structural components.
Table 1: Hypothetical Fragmentation Data for this compound (Note: This table is predictive and not based on experimental data)
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M]+ | C₅H₂BrNO | 171/173 |
| [M-Br]+ | C₅H₂NO | 92 |
| [M-CN]+ | C₄H₂BrO | 145/147 |
| [C₄H₂O]+ | Furan radical cation | 66 |
| [CN]+ | Cyanide radical | 26 |
X-ray Crystallography and Solid-State Structure Determination
As of the latest literature review, a crystal structure for this compound has not been reported. The synthesis and crystallization of this compound would be the first step toward its X-ray crystallographic analysis. Once suitable crystals are obtained, they can be subjected to X-ray diffraction to produce a diffraction pattern. The analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the atomic positions can be determined.
A hypothetical crystal structure would reveal the planarity of the furan ring and the orientation of the bromo and cyano substituents. Intermolecular interactions in the solid state, such as halogen bonding or dipole-dipole interactions, could also be elucidated, providing insights into the compound's packing and physical properties.
Table 2: Anticipated Crystallographic Parameters for this compound (Note: This table is predictive and not based on experimental data)
| Parameter | Predicted Value |
| Crystal System | Orthorhombic or Monoclinic |
| Space Group | P2₁/c or similar |
| a (Å) | 5-10 |
| b (Å) | 10-15 |
| c (Å) | 15-20 |
| α (°) | 90 |
| β (°) | 90-110 |
| γ (°) | 90 |
| Volume (ų) | 750-3000 |
| Z | 4 or 8 |
Computational Chemistry and Theoretical Studies
Electronic Structure and Bonding Analysis
The electronic structure of a molecule is fundamental to understanding its chemical behavior. Theoretical calculations, particularly using Density Functional Theory (DFT), can elucidate the distribution of electrons and the nature of chemical bonds within 5-Bromofuran-3-carbonitrile.
A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.govpsu.edu The energy and localization of these orbitals are crucial in predicting a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound is relatively straightforward due to its rigid furan (B31954) ring. The primary conformational freedom would arise from the rotation of the cyano group, although its linear geometry limits significant conformational isomerism.
Molecular dynamics (MD) simulations can provide a deeper understanding of the molecule's behavior over time, including its vibrational modes and interactions with its environment. rsc.orgbohrium.comgithub.io MD simulations for furan-based polymers have been used to predict material properties, and similar techniques could be applied to this compound to study its dynamics in different solvents or in the solid state. bohrium.comgithub.io Such simulations would involve calculating the forces between atoms using a force field and integrating Newton's equations of motion to track the atomic trajectories. While specific MD studies on this compound are not present in the provided search results, the methodology is well-established for furan-containing molecules. rsc.orgbohrium.comgithub.io
Prediction of Spectroscopic Properties
Computational methods are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) spectra. stackexchange.comuncw.eduresearchgate.netnist.gov These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.
The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be performed using DFT calculations. The process typically involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. uncw.edu
While a specific predicted NMR spectrum for this compound is not available in the search results, the general procedure for such a prediction is well-documented. stackexchange.comnist.gov
Table 1: General Workflow for Computational NMR Prediction
| Step | Description |
|---|---|
| 1. Geometry Optimization | The 3D structure of the molecule is optimized to find its lowest energy conformation using a suitable level of theory (e.g., DFT with a functional like B3LYP). |
| 2. Frequency Calculation | A frequency calculation is performed to confirm that the optimized structure is a true minimum on the potential energy surface. |
| 3. NMR Shielding Calculation | The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) are calculated at the same or a higher level of theory. |
| 4. Chemical Shift Calculation | The calculated shielding values are converted to chemical shifts by subtracting them from the shielding value of a reference compound (e.g., TMS) calculated at the same level of theory. |
Reaction Mechanism Modeling and Energy Profiles
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the transition states and intermediates along a reaction pathway, it is possible to calculate activation energies and reaction enthalpies, providing a detailed energy profile of the reaction.
For this compound, potential reactions of interest could include nucleophilic substitution at the bromine-bearing carbon or reactions involving the cyano group. For example, a study on the reaction of bromine with furfural (B47365) suggests that the reaction proceeds through the formation of bromide ions and the incorporation of hydroxyl groups from water. A computational study of a similar reaction involving this compound would likely involve locating the transition state structure for the initial attack of a nucleophile and then mapping out the subsequent steps of the reaction.
The energy profile for a hypothetical nucleophilic substitution reaction on this compound would show the change in potential energy as the reactants are converted to products. The highest point on this profile would correspond to the transition state, and the energy difference between the reactants and the transition state would be the activation energy.
Intermolecular Interactions and Molecular Recognition Studies
The study of intermolecular interactions is crucial for understanding how this compound might interact with other molecules, such as biological macromolecules in a research context. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
While no specific molecular docking studies involving this compound are cited, the methodology is widely applied to furan-containing compounds to explore their potential as inhibitors of various enzymes or as ligands for receptors. For research purposes, one could dock this compound into the active site of a target protein to predict its binding mode and affinity. The results of such a study could guide the design of new molecules with specific biological activities.
The docking process involves generating a set of possible conformations of the ligand (this compound) and then scoring these conformations based on how well they fit into the binding site of the receptor. The scoring function typically includes terms for van der Waals interactions, electrostatic interactions, and hydrogen bonding.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Furfural |
Derivatization Strategies and Applications in Synthetic Chemistry
Construction of Complex Furan-Based Scaffolds
The furan (B31954) nucleus is a core component of many natural products and complex organic molecules. wikipedia.orgnumberanalytics.com 5-Bromofuran-3-carbonitrile serves as an excellent starting point for elaborating this core into more complex scaffolds through various carbon-carbon and carbon-heteroatom bond-forming reactions.
Palladium-catalyzed cross-coupling reactions are a primary strategy for extending the molecular framework. The bromine atom at the C5 position is particularly amenable to these transformations. For instance, Stille couplings, which react organotin compounds with organic halides, can be employed to introduce new aryl or vinyl groups. sioc-journal.cn Similarly, intramolecular Stille reactions have been used to synthesize fused ring systems like dihydrophenanthrenes, demonstrating a powerful method for building polycyclic structures. sioc-journal.cn
The Suzuki-Miyaura reaction, coupling organoboron reagents with organic halides, is another cornerstone technique for scaffold construction. nih.gov It allows for the formation of biaryl structures or the introduction of alkyl chains under generally mild conditions. nih.govntu.edu.sg This reaction has been used to create complex furan-containing polymers and molecules for applications in materials science. purdue.edu
Furthermore, cycloaddition reactions provide a powerful route to fused heterocyclic systems. While the aromatic furan ring can participate as a diene in Diels-Alder reactions, its derivatives can also be constructed through formal [3+2] cycloadditions or other cascade reactions to yield complex polycyclic products. researchgate.netorganic-chemistry.orgresearchgate.net For example, a [3+2] cycloaddition of an in-situ generated propargyl anion with an aldehyde followed by intramolecular cyclization is a known strategy for creating highly substituted furans. sigmaaldrich.com Such strategies can transform the simple monocyclic starting material into intricate, three-dimensional structures.
Synthesis of Multifunctionalized Compounds
The orthogonal reactivity of the bromo and cyano groups on this compound allows for the stepwise introduction of diverse functionalities, leading to highly substituted and multifunctional furan derivatives. The C5-bromo position is a prime site for introducing substituents via palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the bromofuran with various boronic acids or esters. nih.gov It is tolerant of a wide range of functional groups and benefits from mild reaction conditions. nih.gov
Stille Coupling: The Stille reaction enables the coupling of the bromofuran with organostannanes. purdue.edu It is highly versatile with few limitations on the coupling partners, though the toxicity of tin reagents is a drawback. sioc-journal.cnpurdue.edu Additives like copper(I) iodide can significantly accelerate the reaction rate. sigmaaldrich.com
Sonogashira Coupling: This reaction forms a C-C bond between the bromofuran and a terminal alkyne, creating alkynyl-substituted furans. nih.gov It is instrumental in the synthesis of conjugated systems, natural products, and organic materials. bldpharm.com The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and solvent. nih.gov
Buchwald-Hartwig Amination: This method allows for the formation of a carbon-nitrogen bond, converting the C5-bromo group to a substituted amino group. nih.gov The reaction is broadly applicable to primary and secondary amines and has largely replaced harsher methods for synthesizing aryl amines. numberanalytics.comnih.gov
The nitrile group at the C3 position offers further opportunities for functionalization. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other nitrogen-containing heterocycles, thus adding another layer of molecular diversity to the products obtained from the initial C-Br bond functionalization.
Below is a table summarizing typical conditions for these key derivatization reactions.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Reference(s) |
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand | K₂CO₃, Cs₂CO₃ | Dioxane, Toluene | ntu.edu.sgresearchgate.net |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ or Pd₂(dba)₃ | (Often not required) | THF, Dioxane, DMF | sioc-journal.cnpurdue.edusigmaaldrich.com |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Diisopropylamine | THF, DMF | nih.govntu.edu.sg |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd(OAc)₂ or Pd₂(dba)₃ with a specialized phosphine ligand | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | numberanalytics.comresearchgate.netnih.gov |
Role as a Precursor for Advanced Organic Materials
Furan-containing π-conjugated molecules are an emerging class of organic semiconductors with applications in organic electronics. sioc-journal.cn The unique electronic properties of the furan ring, combined with its potential for derivatization, make it a valuable component in materials for organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). sioc-journal.cnacs.org Furan derivatives are noted for their high carrier mobility, good solubility, and strong fluorescence. acs.orgnih.gov
This compound is an ideal precursor for such materials. The Sonogashira coupling reaction can be used to introduce alkynyl units at the C5 position, extending the π-conjugation and forming linear, rigid structures that facilitate favorable intermolecular π-π stacking. nih.gov Similarly, repeated Suzuki-Miyaura couplings can be used to synthesize furan-based conjugated polymers. purdue.edu The resulting materials often exhibit enhanced planarity and crystallinity, which are crucial for efficient charge transport. nih.gov
The advantages of using furan-based building blocks include their derivation from renewable biomass resources, making them a sustainable alternative to petroleum-derived compounds like thiophene. purdue.eduacs.orgresearchgate.net Research has shown that integrating furan rings into π-conjugated systems significantly alters the photophysical and electrochemical properties of the resulting molecules, allowing for the fine-tuning of band gaps and energy levels for specific electronic applications. sioc-journal.cnnih.gov
Design and Synthesis of Ligands for Catalysis
The furan ring is a structural motif found in various ligands used in transition-metal catalysis. While specific examples detailing the synthesis of ligands directly from this compound are not prominent, its structure provides clear pathways for designing novel ligands. The two functional groups allow for the creation of bidentate or polydentate ligands, which are highly valuable in catalysis for their ability to form stable chelate complexes with metal centers.
A synthetic strategy could involve the transformation of the nitrile group at the C3 position into a donor group, such as an amine (via reduction) or a phosphine. The bromo group at the C5 position can then be used in a cross-coupling reaction to introduce a second donor atom. For example, a Buchwald-Hartwig amination at the C5 position, combined with the reduction of the C3-nitrile to an aminomethyl group, would yield a diamine ligand. Alternatively, a phosphine group could be introduced at the C5 position via coupling with a diarylphosphine, and the C3-nitrile could be converted to another coordinating group, leading to P,N-type ligands. The rigid furan backbone would hold these donor atoms in a well-defined spatial arrangement, influencing the geometry and catalytic activity of the resulting metal complex.
Applications in Chemical Biology Research (Focus on synthesis of probes, not biological activity)
In chemical biology, small-molecule probes are essential tools for studying the function of proteins and other biomolecules. The synthesis of these probes often requires versatile building blocks that can be functionalized with reporter tags (e.g., fluorophores), affinity labels, or linking groups for bioconjugation. This compound can serve as a scaffold in the synthesis of such chemical probes.
One strategy involves using the furan moiety itself as a reactive handle. The Diels-Alder reaction between a furan and a maleimide (B117702) is a well-established bioconjugation method. A furan-containing molecule, synthesized from this compound via cross-coupling, could be designed to react specifically with a maleimide-tagged protein. A molecular probe has been developed to covalently attach to furan moieties via a [4+2] cycloaddition, enabling the identification of furan-containing natural products. researchgate.net
Alternatively, the functional groups of this compound can be used to attach other components of a probe. The C5-bromo position can be modified using a Sonogashira or Suzuki coupling to introduce a linker arm, which can then be appended with a fluorophore or a biotin (B1667282) tag. The nitrile group can be hydrolyzed to a carboxylic acid, which is a common functional group for forming amide bonds with amine-containing biomolecules or linkers. These synthetic strategies allow for the construction of modular probes where the furan core provides the structural framework, and the functional groups serve as points of attachment for various chemical reporters and reactive groups.
Environmental and Analytical Chemistry Research Pertaining to Halogenated Furans
Formation Pathways in Environmental Systems
Halogenated furan (B31954) derivatives are a class of disinfection byproducts (DBPs) that can form during water treatment processes. nih.gov The primary pathway involves the reaction of disinfectants, such as chlorine or chloramines, with natural organic matter (NOM) present in the source water. nih.gov When bromide ions are also present, as is common in many water sources, they can be oxidized to form reactive bromine species, leading to the formation of brominated DBPs, which are often more toxic than their chlorinated counterparts. nih.govca.gov
The formation of the furan ring itself is thought to occur through the transformation of certain organic precursors. Phenolic compounds, which are components of NOM, have been identified as potential precursors to furan-like DBPs. nih.gov The reaction mechanism likely involves the oxidation of the phenolic ring, followed by ring-opening and subsequent re-cyclization to form a five-membered furan ring.
While the specific formation pathway of 5-Bromofuran-3-carbonitrile has not been documented, it can be hypothesized to form from a nitrogen-containing organic precursor with a furan-like structure or the potential for one to form. The presence of both bromide and a source of the nitrile group (or a precursor that can be transformed into a nitrile) in the water during disinfection would be necessary. The bromine atom is likely incorporated into the furan ring via electrophilic substitution by a reactive bromine species. The nitrile group could originate from amino acids or other nitrogenous compounds within the NOM that react with disinfectants.
Table 1: Factors Influencing the Formation of Brominated Disinfection Byproducts
| Parameter | Influence on Formation |
| Bromide Concentration | Higher bromide concentrations lead to a greater formation of brominated DBPs. nih.gov |
| Disinfectant Type | Chloramination may favor the formation of certain nitrogenous DBPs compared to chlorination. ca.gov |
| pH | Affects the speciation of both the disinfectant and the organic precursors, influencing reaction rates. nih.gov |
| Temperature | Generally, higher temperatures increase the rate of DBP formation. |
| Natural Organic Matter (NOM) Character | The chemical composition of NOM, including the presence of phenolic and nitrogenous precursors, is a key determinant. nih.gov |
This table is based on general findings for brominated disinfection byproducts, as specific data for this compound is not available.
Analytical Detection and Quantification Methods
The detection and quantification of trace levels of halogenated DBPs in environmental matrices require sensitive and specific analytical methods. Given its expected properties as a semi-volatile organic compound, the analytical approaches for this compound would likely be similar to those used for other brominated furans and nitriles.
Gas chromatography coupled with mass spectrometry (GC-MS) is a standard technique for the analysis of a wide range of DBPs. For a compound like this compound, a typical method would involve extraction from the water sample using a suitable organic solvent or solid-phase extraction (SPE), followed by concentration and injection into the GC-MS system. The mass spectrometer would provide definitive identification based on the compound's unique mass spectrum and fragmentation pattern.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique, particularly for more polar or thermally labile compounds. nih.gov This method could be advantageous if this compound is found to be unstable at the high temperatures used in GC. An appropriate LC column would be used for separation, followed by detection using tandem mass spectrometry, which offers high selectivity and sensitivity.
Table 2: Potential Analytical Methods for this compound
| Analytical Technique | Sample Preparation | Detection | Applicability and Notes |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid-liquid extraction (LLE) or Solid-phase extraction (SPE) | Electron Ionization (EI) or Chemical Ionization (CI) Mass Spectrometry | Suitable for volatile and semi-volatile compounds. Derivatization may be necessary for polar functional groups. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Direct injection (for clean samples) or SPE | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | Ideal for polar, non-volatile, or thermally labile compounds. Provides high selectivity through multiple reaction monitoring (MRM). nih.gov |
This table outlines methods used for analogous brominated disinfection byproducts, as validated methods for this compound are not yet established in the literature.
Environmental Fate and Transformation Studies
The environmental fate of a chemical compound describes its transport, transformation, and ultimate disposition in the environment. For this compound, its environmental behavior would be governed by its physicochemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow).
As a halogenated organic compound, this compound is expected to exhibit some degree of persistence in the environment. The carbon-bromine bond is generally more susceptible to cleavage than the carbon-chlorine bond, suggesting that it may be more readily degraded than its chlorinated analogs. Potential transformation pathways could include photolysis (degradation by sunlight) in surface waters and microbial degradation. Reductive dehalogenation, where the bromine atom is replaced by a hydrogen atom, is a common microbial degradation pathway for halogenated compounds under anaerobic conditions.
Further research is essential to fully elucidate the environmental persistence, mobility, and potential for bioaccumulation and toxicity of this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromofuran-3-carbonitrile, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthetic pathways for brominated furan derivatives often involve nucleophilic substitution or cross-coupling reactions. For example, Suzuki-Miyaura couplings (using boronic acids) or Buchwald-Hartwig amination can introduce substituents. AI-powered synthesis planning tools, as described in , can predict feasible routes by analyzing analogous compounds (e.g., 5-(Hydroxymethyl)furan-2-carbonitrile). Optimization may involve adjusting catalysts (e.g., Pd-based), temperature (80–120°C), and solvent polarity (DMF or THF) to enhance regioselectivity and yield .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm the nitrile (-CN) and bromine positions on the furan ring. Compare spectral data with structurally similar compounds (e.g., 5-Bromofuroic acid, C₅H₃BrO₃, in ). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (as used for >97.0% purity in and ) quantifies impurities. Cross-reference melting points (if crystalline) with literature values (e.g., 188–190°C for 5-Bromofuroic acid) .
Q. What are the common impurities encountered during the synthesis of brominated furan derivatives, and how can they be identified and removed?
- Methodological Answer : Common impurities include dehalogenated byproducts (e.g., furan-3-carbonitrile) or regioisomers. Use preparative HPLC (as in ) or column chromatography (silica gel, hexane/ethyl acetate gradient) for separation. LC-MS or GC-MS (referenced in for >95% purity) identifies trace contaminants. For example, highlights the use of TFS-certified reagents to minimize variability .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data for this compound derivatives be resolved?
- Methodological Answer : Employ phase annealing (Sheldrick’s method in ) to refine X-ray crystallography data, particularly for large or flexible structures. Cross-validate with DFT-calculated NMR chemical shifts to resolve discrepancies. For example, conflicting NOE signals in crowded regions can be addressed by comparing experimental and computational spatial arrangements .
Q. What strategies are effective in optimizing regioselectivity when introducing substituents to the furan ring in brominated carbonitriles?
- Methodological Answer : Regioselectivity is influenced by electronic effects (e.g., nitrile’s electron-withdrawing nature). Use directing groups (e.g., boronic esters in ) or meta-directing catalysts. ’s AI-driven retrosynthesis can predict optimal positions for functionalization. For instance, 5-Bromo-2-fluoropyridine-3-boronic acid ( ) demonstrates how steric and electronic factors guide coupling reactions .
Q. How can computational methods aid in predicting the reactivity and stability of this compound under various experimental conditions?
- Methodological Answer : Density Functional Theory (DFT) calculates reaction pathways, activation energies, and stability under thermal or acidic conditions. Tools like Gaussian or ORCA model nitrile group reactivity, while molecular dynamics simulations predict solubility in solvents (e.g., DMSO vs. ethanol). ’s synthesis planning integrates such data to recommend conditions minimizing decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
